Drostanolone Enanthate
Overview
Description
Drostanolone Enanthate is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is known for its significant role in the pharmaceutical and sports industries. This compound is recognized for its ability to promote muscle growth, enhance strength, and improve overall performance. Initially developed for medical purposes, it has found a prominent place in bodybuilding and athletic circles due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Drostanolone Enanthate is synthesized by modifying dihydrotestosterone. The process involves the addition of an enanthate ester to the 17-beta hydroxyl group of the drostanolone molecule. This modification extends the half-life of the compound, allowing for a sustained release into the bloodstream .
Industrial Production Methods
Industrial production of this compound typically involves the esterification of drostanolone with enanthic acid. The reaction is carried out under controlled conditions to ensure the purity and efficacy of the final product. The process includes several purification steps to remove any impurities and achieve the desired concentration .
Chemical Reactions Analysis
Types of Reactions
Drostanolone Enanthate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various derivatives of drostanolone, which are used for different therapeutic and performance-enhancing purposes .
Scientific Research Applications
Drostanolone Enanthate has a wide range of scientific research applications:
Chemistry: It is used in the study of steroid chemistry and the development of new anabolic-androgenic steroids.
Biology: Research focuses on its effects on muscle growth, protein synthesis, and cellular metabolism.
Medicine: It has been used in the treatment of muscle wasting diseases, anemia, and certain forms of breast cancer.
Industry: The compound is utilized in the development of performance-enhancing drugs for athletes
Mechanism of Action
Drostanolone Enanthate exerts its effects by binding to androgen receptors in muscle cells. This binding triggers a series of intracellular changes that promote muscle growth, fat loss, and strength enhancement. The compound also inhibits the aromatase enzyme, preventing the conversion of testosterone to estrogen, which reduces the risk of estrogenic side effects .
Comparison with Similar Compounds
Similar Compounds
Oxandrolone: Known for its mild anabolic effects and low androgenic activity.
Stanozolol: Popular for its ability to enhance muscle definition and strength.
Methenolone: Recognized for its mild anabolic properties and minimal side effects
Uniqueness of Drostanolone Enanthate
This compound stands out due to its high anabolic to androgenic ratio, making it effective for muscle growth without significant androgenic side effects. Its ability to prevent estrogenic side effects further enhances its appeal among bodybuilders and athletes .
Properties
IUPAC Name |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-5-6-7-8-9-25(29)30-24-13-12-21-20-11-10-19-16-23(28)18(2)17-27(19,4)22(20)14-15-26(21,24)3/h18-22,24H,5-17H2,1-4H3/t18-,19+,20+,21+,22+,24+,26+,27+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYZYASFVYLKPE-PCWAKFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928535 | |
Record name | Dromostanolone enanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-31-5 | |
Record name | Dromostanolone enanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20928535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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